molecular formula C11H16O4 B7777820 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane

Cat. No.: B7777820
M. Wt: 212.24 g/mol
InChI Key: VIVUKEHZVYZUPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves the reaction of acrolein with pentaerythritol. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the spiro ring system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

Scientific Research Applications

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its reactive vinyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The spiro structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane can be compared with other similar compounds such as:

    3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has similar structural features but differs in the position of vinyl groups.

    Acrolein pentaerythritol bisacetal: Another related compound with similar reactivity but different applications.

    Diallylidene pentaerythritol: Shares the spiro ring system but has different substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific structural and reactive properties.

Properties

IUPAC Name

3,9-bis(ethenyl)-1,5,7,11-tetraoxaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-9-5-12-11(13-6-9)14-7-10(4-2)8-15-11/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUKEHZVYZUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC2(OC1)OCC(CO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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